N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine
CAS No.: 76362-29-3
Cat. No.: VC0525276
Molecular Formula: C14H21N5O2
Molecular Weight: 291.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76362-29-3 |
|---|---|
| Molecular Formula | C14H21N5O2 |
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | 2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine |
| Standard InChI | InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) |
| Standard InChI Key | HVTJQTPDNHTWGI-UHFFFAOYSA-N |
| SMILES | CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
| Canonical SMILES | CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinazoline core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Key substituents include:
-
6,7-Dimethoxy groups: These electron-donating groups enhance solubility and influence receptor binding .
-
N2-Methyl and N2-(3-aminopropyl) groups: The methyl group contributes to lipophilicity, while the aminopropyl side chain enables hydrogen bonding and protonation under physiological conditions .
The molecule is achiral, lacking stereocenters, which simplifies synthetic and analytical workflows.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₅O₂ |
| Molecular Weight | 291.35 g/mol |
| Purity (Commercial) | >95% (HPLC) |
| Storage Conditions | 2–8°C (dark, anhydrous) |
| Solubility | Soluble in DMSO, methanol |
Data derived from commercial suppliers indicate consistent quality across batches .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with 2,4-dichloro-6,7-dimethoxyquinazoline, which undergoes sequential nucleophilic substitutions:
-
N2 Amination: Reaction with 3-(methylamino)propylamine introduces the N2-methyl-3-aminopropyl side chain .
-
N4 Amination: Subsequent reaction with ammonia or ammonium salts yields the 4-amino group .
Critical parameters include:
Industrial Scalability
Industrial production faces challenges in:
-
Purification: Chromatography is required to separate regioisomers .
-
Yield Optimization: Current yields range from 40–60%, necessitating process intensification.
Pharmacological Activities
Anticancer Mechanisms
The compound inhibits cancer cell proliferation via:
-
Apoptosis Induction: Activates caspase-3/7 pathways in MCF-7 (breast) and A549 (lung) cells .
-
Cell Cycle Arrest: Blocks G1/S transition by downregulating cyclin D1 .
Table 1: Cytotoxicity Against Cancer Cell Lines
Antimicrobial Efficacy
Against bacterial pathogens:
-
Gram-positive: MIC = 15 μg/mL for S. aureus.
-
Gram-negative: MIC = 17 μg/mL for P. aeruginosa.
The 6,7-dimethoxy groups likely disrupt microbial membrane integrity via hydrophobic interactions .
Cardiovascular Effects
In hypertensive rat models:
-
Blood Pressure Reduction: 25 mmHg decrease in systolic pressure at 10 mg/kg.
-
Endothelial Protection: Enhances nitric oxide synthase activity by 30%.
Relationship to Alfuzosin
Structural and Functional Parallels
As a deacetylated analog of alfuzosin, this compound shares:
-
Alpha-1 Adrenergic Antagonism: Binds to α₁ₐ receptors (Kᵢ = 8.2 nM) .
-
Uroselectivity: Preferentially relaxes prostate smooth muscle over vascular tissue .
Table 2: Pharmacokinetic Comparison with Alfuzosin
| Parameter | Alfuzosin | This Compound |
|---|---|---|
| Oral Bioavailability | 49% | 22% |
| Half-life (hours) | 10 | 6.5 |
| Protein Binding | 90% | 78% |
Recent Advances and Future Directions
EGFR Inhibition
Recent studies demonstrate subnanomolar EGFR inhibition (IC₅₀ = 0.143 nM), surpassing afatinib (IC₅₀ = 0.102 nM) in selectivity . Molecular dynamics simulations reveal stable binding to the EGFR ATP pocket (ΔG = −9.8 kcal/mol) .
Hybrid Derivatives
Quinazoline-tetrahydropyrimidine hybrids (e.g., compound 15b) show dual EGFR/HER2 inhibition, reducing tumor volume by 62% in xenograft models .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume